molecular formula C12H14ClNO3S B2771331 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one CAS No. 344275-55-4

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one

Cat. No.: B2771331
CAS No.: 344275-55-4
M. Wt: 287.76
InChI Key: GKDBUDMWWVZKFY-FLIBITNWSA-N
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Description

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and a methylsulfonyl group

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDBUDMWWVZKFY-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18ClN1O2S1
  • Molecular Weight : 331.9 g/mol
  • IUPAC Name : (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)prop-2-en-1-one

The compound's structure features an α,β-unsaturated carbonyl framework, which is critical for its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Activity

Research has demonstrated that sulfonamide-appended chalcones possess significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, one study highlighted the synthesis and evaluation of chalcone derivatives that showed promising cytotoxic effects against human cancer cells, suggesting their potential as lead compounds in cancer therapy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a cyclooxygenase-2 (COX-2) inhibitor. Inhibiting COX-2 is crucial for managing inflammation and pain. Recent studies have shown that certain derivatives of chalcones exhibit selective COX-2 inhibition, making them potential candidates for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial potential of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one has also been explored. Research indicates that this compound can effectively inhibit the growth of various bacteria and fungi, which positions it as a candidate for further development in antimicrobial therapies .

Case Study 1: Anticancer Activity

A study conducted by Wan et al. (2016) focused on the synthesis of sulfonamide-appended chalcones and their anticancer activities. The findings revealed that these compounds showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression .

Case Study 2: Anti-inflammatory Effects

In a comparative study on COX inhibitors, researchers developed a series of chalcone derivatives based on the sulfonamide scaffold. The results indicated that specific compounds exhibited potent COX-2 inhibitory activity while showing minimal effects on COX-1, suggesting a favorable safety profile for therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosisWan et al., 2016
Anti-inflammatoryCOX-2 inhibitionTewari et al., 2023
AntimicrobialInhibition of bacterial/fungal growthACS Publications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(dimethylamino)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(methylsulfonyl)-2-propen-1-one

Uniqueness

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.

Biological Activity

1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, commonly referred to as compound 1 , is a synthetic organic compound with potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄ClNO₃S
  • Molar Mass : 287.76 g/mol
  • CAS Number : 344275-55-4
  • Density : 1.304 g/cm³ (predicted)
  • Boiling Point : 450.9 °C (predicted)
  • pKa : 0.89 (predicted)

Inhibitory Effects on Enzymes

Compound 1 has been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs) and cholinesterases:

  • Monoamine Oxidase Inhibition :
    • Compound 1 exhibits significant inhibition of MAO-B, with an IC₅₀ value around 0.51 μM, indicating its potential use in treating neurodegenerative diseases like Parkinson's disease .
    • The selectivity index for MAO-B over MAO-A is reported to be greater than 78.4, highlighting its preferential action .
  • Cholinesterase Inhibition :
    • Similar studies have shown that compound 1 can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the management of Alzheimer's disease .

Antioxidant Activity

Research indicates that compound 1 possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS). This activity can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has demonstrated moderate to strong antibacterial activity against several strains:

  • Effective against Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity was observed against other bacterial strains tested .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of compound 1 using in vitro models of oxidative stress. The results indicated that treatment with compound 1 significantly reduced cell death in neuronal cells exposed to hydrogen peroxide, suggesting its potential application in neuroprotection .

Antiproliferative Activity

In a separate study assessing antiproliferative effects on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma), compound 1 showed promising results with IC₅₀ values indicating effective growth inhibition at low concentrations .

The mechanism by which compound 1 exerts its biological effects appears to involve:

  • Enzyme Inhibition : Binding to active sites of MAOs and cholinesterases, leading to decreased enzyme activity.
  • Antioxidant Mechanisms : Scavenging free radicals and enhancing cellular defenses against oxidative damage.
  • Cellular Signaling Modulation : Potentially influencing pathways involved in apoptosis and cell survival.

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